molecular formula C15H17N3O2 B7603085 (5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone

(5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone

Cat. No.: B7603085
M. Wt: 271.31 g/mol
InChI Key: HHAYKOLLYGXIFY-UHFFFAOYSA-N
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Description

(5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone typically involves the reaction of 5-methyl-1-phenylpyrazole with morpholine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting neural signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-phenylpyrazol-4-ylmethanol
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Uniqueness

(5-Methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine moiety, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12-14(15(19)17-7-9-20-10-8-17)11-16-18(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAYKOLLYGXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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